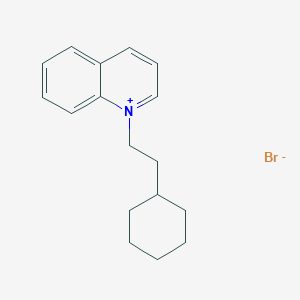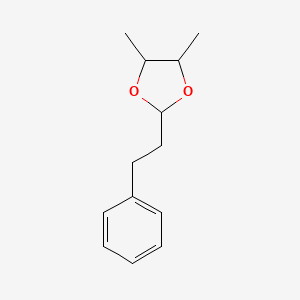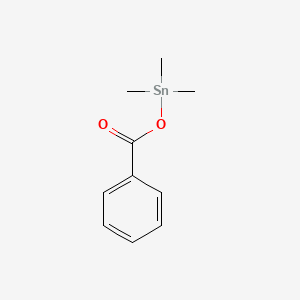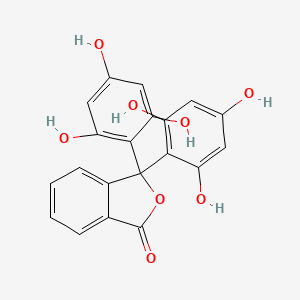
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with two 2,4,6-trihydroxyphenyl groups, making it a molecule of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trihydroxybenzaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trihydroxyphenyl)methane: Similar structure but lacks the benzofuran core.
3,3’-Bis(2,4,6-trihydroxyphenyl)-2,2’-bifuran: Contains a bifuran core instead of a benzofuran core.
Uniqueness
3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile for various applications compared to its analogs .
Properties
CAS No. |
6295-54-1 |
|---|---|
Molecular Formula |
C20H14O8 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3,3-bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O8/c21-9-5-13(23)17(14(24)6-9)20(18-15(25)7-10(22)8-16(18)26)12-4-2-1-3-11(12)19(27)28-20/h1-8,21-26H |
InChI Key |
ZUGLDTRWGGVARV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=C(C=C(C=C3O)O)O)C4=C(C=C(C=C4O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)

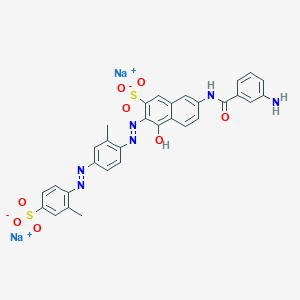
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
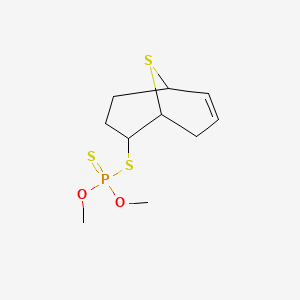
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

